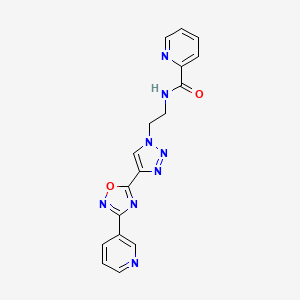![molecular formula C21H19N3O2S B2506677 9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251625-84-9](/img/structure/B2506677.png)
9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one is a derivative of thiazolo[5,4-f]quinazolin-9(8H)-one, which is a scaffold that has been extensively studied due to its potential bioactivity. The structure of this compound suggests that it could be of interest in the field of medicinal chemistry, particularly in the development of kinase inhibitors that may be relevant in the treatment of diseases such as Alzheimer's.
Synthesis Analysis
The synthesis of related thiazoloquinazolinone derivatives has been achieved through methods such as the Hügershoff reaction or Cu-catalyzed intramolecular C-S bond formation, as described in the first paper . These methods have been optimized to be performed on a multigram scale, indicating the potential for large-scale synthesis of such compounds. The second paper discusses a Pd-catalyzed and copper-assisted regioselective sequential C2 and C7 arylation of thiazoloquinazolinone, which could potentially be applied to the synthesis of the compound , given its structural similarities.
Molecular Structure Analysis
The molecular structure of thiazoloquinazolinone derivatives is characterized by the presence of a thiazoloquinazolinone core, which is a bicyclic system containing nitrogen and sulfur atoms. This core is crucial for the biological activity of these compounds. The specific compound mentioned would also contain a tetrahydroisoquinoline moiety, which could influence its binding properties and overall bioactivity.
Chemical Reactions Analysis
The chemical reactivity of thiazoloquinazolinone derivatives typically involves the functionalization of the core structure, as seen in the sequential C2 and C7 arylation . This type of chemical modification can significantly alter the pharmacological properties of the compound, potentially leading to the discovery of new therapeutic agents.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one are not detailed in the provided papers, we can infer from related compounds that such properties would be influenced by the presence of the thiazoloquinazolinone core and the tetrahydroisoquinoline group. These properties include solubility, melting point, and stability, which are important for the development of a drug candidate.
Scientific Research Applications
Tuning of Chemo- and Regioselectivities in Syntheses
- Chemoselective Syntheses : A study detailed the chemoselective synthesis of various pyrazoloquinolinones and pyrazoloquinazolinones from 5-amino-3-phenylpyrazole, cyclic 1,3-dicarbonyl compounds, and aromatic aldehydes, highlighting the versatility of these compounds in chemical synthesis and potential applications in developing novel pharmaceuticals (Chebanov et al., 2008).
Antimicrobial Activity
- Antibacterial Compounds : A series of novel quinazolinone derivatives exhibited potent antibacterial activity, suggesting their potential use in developing new antibacterial agents (Appani et al., 2016).
Labeling and Synthesis Techniques
- Carbon-14 Labeling : The synthesis of carbon-14 labeled 4-aminoquinazolines and quinazolin-4 (3H)-ones for potential use in pharmacokinetic studies, highlighting their application in understanding drug distribution and metabolism (Saemian et al., 2009).
Anticonvulsant Activity
- Schiff Bases as Anticonvulsants : Schiff bases of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4-(3H)-ones showed significant anticonvulsant activity, underscoring the therapeutic potential of quinazolinone derivatives in epilepsy treatment (Paneersalvam et al., 2010).
Antitumor Agents
- Potent Antitumor Agents : Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating the potential of quinazolinone derivatives as antitumor agents (Jiang et al., 2012).
Safety and Hazards
properties
IUPAC Name |
9-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-19(23-10-8-14-4-1-2-5-16(14)13-23)15-6-7-17-18(12-15)22-21-24(20(17)26)9-3-11-27-21/h1-2,4-7,12H,3,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSKFIMMUVOTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC5=CC=CC=C5C4)N=C2SC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

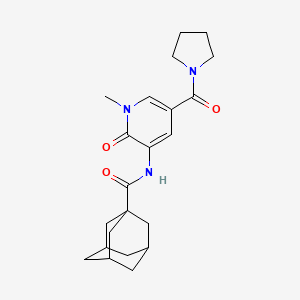
![(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2506596.png)
![(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2506597.png)

![3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506600.png)
![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2506601.png)
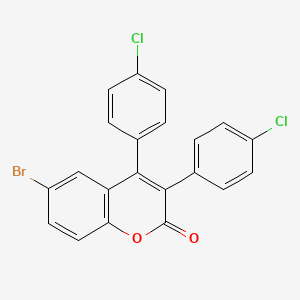
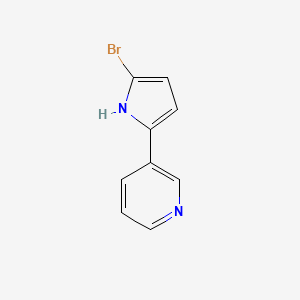
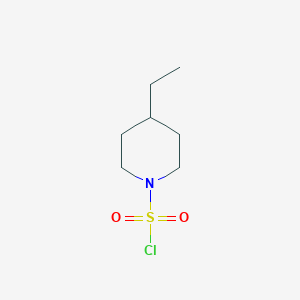

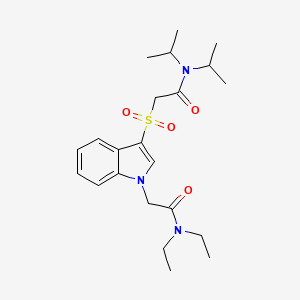
![1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2506614.png)
